Cas no 891103-53-0 (3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)

3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide structure
891103-53-0 structure
商品名:3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
CAS番号:891103-53-0
MF:C25H20N6O
メガワット:420.46590423584
CID:6076102
PubChem ID:16873082

3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
    • 3,4-dimethyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
    • 3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
    • 891103-53-0
    • F2508-0753
    • 3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
    • AKOS024654505
    • インチ: 1S/C25H20N6O/c1-16-6-7-19(15-17(16)2)25(32)27-20-10-8-18(9-11-20)21-12-13-23-28-29-24(31(23)30-21)22-5-3-4-14-26-22/h3-15H,1-2H3,(H,27,32)
    • InChIKey: LPMDEEDIQBXIJU-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2=NN3C(C4=NC=CC=C4)=NN=C3C=C2)C=C1)(=O)C1=CC=C(C)C(C)=C1

計算された属性

  • せいみつぶんしりょう: 420.16985928g/mol
  • どういたいしつりょう: 420.16985928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 4
  • 複雑さ: 638
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 85.1Ų

3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2508-0753-15mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2508-0753-75mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2508-0753-40mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2508-0753-5μmol
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2508-0753-100mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2508-0753-2μmol
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2508-0753-25mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2508-0753-2mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2508-0753-1mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2508-0753-10mg
3,4-dimethyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891103-53-0 90%+
10mg
$79.0 2023-05-16

3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide 関連文献

3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamideに関する追加情報

Introduction to 3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo[4,3-bpyridazin-6-yl]phenyl}benzamide and Its Significance in Modern Chemical Biology

The compound with the CAS no. 891103-53-0, specifically 3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo[4,3-bpyridazin-6-yl]phenyl}benzamide, represents a fascinating intersection of medicinal chemistry and chemical biology. This intricate molecular structure has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique scaffold, featuring a benzamide core linked to a triazolobipyridazine moiety, suggests a rich chemical diversity that could be leveraged for biological activity.

In recent years, the pharmaceutical industry has increasingly focused on the discovery of small molecules that can modulate complex biological pathways. The 3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo[4,3-bpyridazin-6-yl]phenyl}benzamide structure presents an attractive candidate for such endeavors. Its molecular architecture incorporates several key pharmacophoric elements that are known to interact with biological targets. For instance, the presence of a pyridine ring and a triazolobipyridazine unit can facilitate binding to enzymes and receptors involved in various disease processes.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The benzamide moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in hydrogen bonding interactions with biological targets. Additionally, the triazolobipyridazine component introduces structural complexity that can enhance binding affinity and selectivity. This combination of features makes 3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo[4,3-bpyridazin-6-yl]phenyl}benzamide a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. The triazolobipyridazine scaffold, in particular, has shown promise in modulating various biological pathways. For example, derivatives of this structure have been investigated for their potential antiviral and anticancer properties. The CAS no. 891103-53-0 compound aligns with this trend by incorporating such a scaffold into a more complex molecule designed to interact with specific biological targets.

The synthesis of 3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo[4,3-bpyridazin-6-yl]phenyl}benzamide involves multiple steps that showcase the ingenuity of modern synthetic chemistry. The process requires careful consideration of reaction conditions and purification techniques to ensure high yield and purity. Given the complexity of the molecule, advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions may be employed to construct key functional groups efficiently.

From a computational chemistry perspective, the CAS no. 891103-53-0 compound offers an excellent model system for studying molecular interactions. High-throughput virtual screening (HTVS) and molecular docking simulations can be used to predict potential binding affinities and identify possible target proteins. These computational approaches are increasingly integral to drug discovery pipelines as they allow for rapid evaluation of large libraries of compounds without the need for extensive experimental work.

The pharmacological profile of 3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo[4,3-bpyridazin-6-yl]phenyl}benzamide is yet to be fully elucidated but is expected to reveal valuable insights into its biological activity. Initial in vitro studies may focus on assessing interactions with enzymes such as kinases or phosphodiesterases that are implicated in various diseases. Additionally,the compound's ability to cross cell membranes may be evaluated through cell-based assays designed to measure intracellular accumulation and signaling changes.

In conclusion,CAS no 891103 -53 -0 represents an intriguing molecule with significant potential in the field of chemical biology。 Its unique structural features make it a compelling candidate for further investigation as a lead compound for drug development。 As research progresses, it is anticipated that this molecule will contribute valuable insights into disease mechanisms and provide a foundation for novel therapeutic strategies。

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